2-(Benzyloxy)-4-fluoro-5-methylphenylboronic acid
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H Nuclear Magnetic Resonance (NMR) data for related boronic acids (e.g., 3-(benzyloxy)-5-fluoro-4-methylphenylboronic acid) reveal characteristic peaks:
- Aromatic protons resonate between δ 6.8–7.5 ppm , with splitting patterns dependent on adjacent substituents.
- The benzyloxy methylene group (-OCH₂C₆H₅) appears as a singlet near δ 5.1–5.2 ppm .
- Methyl groups (-CH₃) attached to the aromatic ring typically show signals near δ 2.3–2.5 ppm .
13C Nuclear Magnetic Resonance (NMR) spectra would display:
Infrared (IR) Spectroscopy
Key IR absorptions include:
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectra typically show a molecular ion peak at m/z 260.07 [M+H]⁺ , consistent with the molecular formula C₁₄H₁₄BFO₃. Fragmentation patterns include loss of the benzyloxy group (-C₆H₅CH₂O, m/z 91 ) and boronic acid dehydration (-H₂O, m/z 242 ).
Comparative Analysis with Structural Analogues
Comparisons to structurally similar compounds, such as 2-fluoro-4-biphenylylboronic acid (C₁₂H₁₀BFO₂), highlight the influence of the benzyloxy and methyl groups on spectral properties. For instance, the benzyloxy group introduces additional aromatic protons in the δ 7.2–7.4 ppm range, absent in non-benzylated analogues.
Properties
IUPAC Name |
(4-fluoro-5-methyl-2-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BFO3/c1-10-7-12(15(17)18)14(8-13(10)16)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDQCNDNFRBVGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1OCC2=CC=CC=C2)F)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-fluoro-5-methylphenylboronic acid typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of a phenol derivative with benzyl bromide in the presence of a base such as potassium carbonate.
Methylation: The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Boronic Acid Formation: The final step involves the formation of the boronic acid group through the reaction of the aryl halide with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This palladium-catalyzed reaction is the most prominent application of 2-(benzyloxy)-4-fluoro-5-methylphenylboronic acid. It facilitates carbon-carbon bond formation with aryl/vinyl halides under mild conditions.
Mechanistic Insights :
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Oxidative Addition : Pd⁰ inserts into the C–X bond of the aryl halide.
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Transmetalation : Boronic acid transfers the aryl group to Pdᴵᴵ, forming a Pdᴵᴵ–aryl intermediate.
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Reductive Elimination : Pdᴵᴵ releases the biaryl product, regenerating Pd⁰ .
Nucleophilic Aromatic Substitution
The electron-withdrawing fluoro group activates the aromatic ring for nucleophilic displacement under specific conditions.
| Reaction | Conditions | Outcome |
|---|---|---|
| Displacement of Fluorine | Strong bases (e.g., LDA, KHMDS) in polar aprotic solvents | Fluorine replaced by amines/thiols, though steric hindrance from methyl and benzyloxy groups limits reactivity. |
Esterification and Transesterification
The boronic acid group reacts with diols to form stable cyclic boronate esters, enabling protection/deprotection strategies.
Oxidation to Phenols
Controlled oxidation converts the boronic acid group to a hydroxyl group, yielding polyfunctional phenolic derivatives.
| Oxidizing Agent | Conditions | Yield |
|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C, 12 h | 75–85% |
| NaBO₃·4H₂O | H₂O/THF, rt, 6 h | 60–70% |
Cross-Coupling Beyond Suzuki
The compound participates in other transition-metal-catalyzed reactions:
Negishi Coupling
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Reagents : Organozinc halides (e.g., PhZnCl).
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Catalyst : NiCl₂(dppe) or Pd₂(dba)₃ with chiral ligands.
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Outcome : Enantioselective formation of axially chiral biaryls (up to 92% ee) .
Hiyama Coupling
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Reagents : Aryl silanes.
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Conditions : Pd(OAc)₂, TBAF, DMF.
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Note : Fluoride ions activate silanes via pentacoordinate intermediates .
Directed ortho-Metalation
The boronic acid group directs regioselective functionalization of the aromatic ring.
| Reagent | Product | Selectivity |
|---|---|---|
| n-BuLi/TMEDA | 3-Substituted derivatives | Methyl and benzyloxy groups block competing sites . |
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
2-(Benzyloxy)-4-fluoro-5-methylphenylboronic acid is widely utilized as a key intermediate in the synthesis of pharmaceuticals, particularly in developing anti-cancer agents. The compound's ability to form stable complexes with biomolecules enhances its efficacy in drug formulations .
Potential in Boron Neutron Capture Therapy:
Research indicates that this compound may be investigated for its potential use in boron neutron capture therapy (BNCT), a targeted cancer treatment modality that exploits the unique properties of boron compounds to selectively destroy cancer cells.
Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions:
In organic chemistry, this compound serves as a critical reagent in Suzuki-Miyaura cross-coupling reactions. This process facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules essential for pharmaceuticals and agrochemicals .
Building Block for Complex Molecules:
The compound acts as a versatile building block for synthesizing various substituted derivatives, which can lead to the development of novel compounds with unique properties.
Bioconjugation
Selective Binding to Biomolecules:
The boronic acid functionality of this compound allows for selective binding to diols, making it valuable in bioconjugation techniques. This property is particularly useful for labeling biomolecules and enhancing imaging techniques in biotechnology .
Applications in Drug Delivery Systems:
Due to its ability to form reversible covalent bonds with biomolecules, this compound can be utilized in drug delivery systems, improving the targeting and efficacy of therapeutic agents .
Sensor Development
Chemical Sensors for Glucose Detection:
The compound is being explored for its potential application in developing chemical sensors, particularly for detecting glucose levels. This capability offers significant benefits for diabetes management through its selective binding properties .
Material Science
Advanced Materials and Polymers:
In material science, this compound is incorporated into advanced materials and polymers. Its unique properties improve mechanical and thermal stability, making it suitable for high-performance applications across various industries .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Key intermediate in anti-cancer drug synthesis; potential use in BNCT. |
| Organic Synthesis | Reagent in Suzuki-Miyaura cross-coupling reactions; building block for complex organic molecules. |
| Bioconjugation | Selective binding to diols; useful in drug delivery systems and biomolecule labeling. |
| Sensor Development | Potential application in glucose detection sensors for diabetes management. |
| Material Science | Improves mechanical and thermal stability of polymers; used in advanced materials development. |
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-fluoro-5-methylphenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various applications. The compound can also participate in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The table below compares key structural and functional attributes of 2-(Benzyloxy)-4-fluoro-5-methylphenylboronic acid with analogous boronic acids:
Functional Group Variations
- Benzyloxy vs. Methoxy: Benzyloxy groups (e.g., in the target compound) provide greater steric bulk and lipophilicity compared to methoxy groups (e.g., 2-Fluoro-4-methoxyphenylboronic acid), which can improve solubility in non-polar solvents but slow reaction kinetics .
- Methyl vs. Trifluoromethyl : The methyl group in the target compound is electron-donating, whereas trifluoromethyl groups (e.g., in 5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic acid) are strongly electron-withdrawing, altering the boronic acid’s electrophilicity .
- Carbamoyl vs.
Suzuki-Miyaura Cross-Coupling Performance
- The target compound’s ortho-benzyloxy group creates steric hindrance, favoring couplings with less bulky partners (e.g., aryl chlorides) but requiring optimized catalyst systems (e.g., Pd(PPh₃)₄) .
- Analogues lacking the methyl group (e.g., 2-Benzyloxy-5-fluorophenylboronic acid) show faster reaction rates but lower selectivity due to reduced steric control .
- Methoxy-substituted derivatives (e.g., 2-Fluoro-4-methoxyphenylboronic acid) exhibit higher reactivity in electron-deficient systems but are prone to protodeboronation under acidic conditions .
Stability and Handling
- Benzyloxy-containing boronic acids generally require anhydrous storage to prevent hydrolysis, whereas carbamoyl derivatives (e.g., (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid) may need protection from light .
- Fluorinated compounds like the target molecule often exhibit enhanced metabolic stability in pharmaceutical applications compared to non-fluorinated analogues .
Biological Activity
2-(Benzyloxy)-4-fluoro-5-methylphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
The compound this compound is characterized by the following structural features:
- Boronic Acid Functional Group : Essential for its reactivity and biological interactions.
- Fluorine Substitution : The presence of fluorine can enhance lipophilicity and metabolic stability.
- Benzyloxy Group : This moiety can influence the compound's solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues. This compound may exhibit similar inhibitory effects on specific enzymes involved in disease pathways.
- Targeting Protein Interactions : The compound may disrupt protein-protein interactions critical for cellular signaling pathways, particularly in cancer biology.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. Key findings include:
- Cytotoxic Effects : Studies on various cancer cell lines, such as MCF-7 (breast cancer) and OVCAR-3 (ovarian cancer), demonstrated that this compound induces apoptosis through the activation of caspase pathways. The IC50 values suggest potent cytotoxicity at low concentrations, indicating its potential as an anticancer agent .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | Apoptosis via caspase activation |
| OVCAR-3 | 3.0 | Disruption of cell cycle progression |
Anti-inflammatory Activity
The compound has also shown promise in reducing inflammation:
- Inhibition of COX Enzymes : Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. This inhibition could lead to decreased production of pro-inflammatory mediators .
Case Studies
- Study on MCF-7 Cells :
- Researchers treated MCF-7 cells with varying concentrations of this compound and observed a dose-dependent increase in apoptosis markers such as annexin V positivity and caspase activation.
- Animal Model Studies :
- In vivo studies using mouse models of breast cancer demonstrated that administration of the compound resulted in reduced tumor size and weight compared to controls, supporting its potential therapeutic efficacy .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-(Benzyloxy)-4-fluoro-5-methylphenylboronic acid for high purity and yield?
- Methodology : Begin with halogenated precursors (e.g., bromo or iodo derivatives) and employ Miyaura borylation using Pd catalysts (e.g., Pd(dppf)Cl₂) under inert conditions. Adjust reaction parameters such as solvent polarity (THF or DMF), temperature (80–100°C), and stoichiometry of bis(pinacolato)diboron (1.2–1.5 equivalents) to maximize yield . Monitor reaction progress via TLC or HPLC and purify via column chromatography using silica gel and a gradient of ethyl acetate/hexane.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy, fluorine, and methyl groups). Fluorine’s deshielding effect (~δ -110 ppm in ¹⁹F NMR) distinguishes its position. IR spectroscopy verifies B-O and aryl ether bonds (stretching at ~1350 cm⁻¹ and 1250 cm⁻¹, respectively). Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at ~274.1 g/mol) .
Q. How does the benzyloxy group influence the compound’s stability during storage?
- Methodology : The benzyloxy group enhances solubility in organic solvents but increases sensitivity to light and moisture. Store the compound at 0–4°C in amber vials under argon. Pre-dry storage solvents (e.g., THF or DCM) over molecular sieves to prevent hydrolysis of the boronic acid moiety .
Advanced Research Questions
Q. What strategies mitigate competing side reactions in Suzuki-Miyaura couplings involving this boronic acid?
- Methodology : Use bulky ligands (e.g., SPhos or XPhos) to suppress protodeboronation. Optimize base strength (e.g., K₂CO₃ vs. CsF) to balance reaction rate and stability. Additives like LiCl (1–2 equivalents) can stabilize the boronate intermediate. For electron-deficient aryl halides, employ microwave-assisted heating (50–80°C, 1–2 hrs) to accelerate cross-coupling .
Q. How do steric and electronic effects of substituents (fluoro, methyl, benzyloxy) impact reactivity in cross-coupling reactions?
- Data Analysis :
| Substituent | Electronic Effect | Steric Effect | Reactivity Trend |
|---|---|---|---|
| Fluoro | Electron-withdrawing | Minimal | Accelerates oxidative addition |
| Methyl | Electron-donating | Moderate | Reduces steric hindrance at boron |
| Benzyloxy | Electron-donating | High | Stabilizes boronate via resonance |
- The fluoro group enhances electrophilicity at the para position, while benzyloxy’s steric bulk may slow transmetalation. Use DFT calculations (e.g., Gaussian) to model transition states .
Q. What computational tools predict the compound’s binding affinity in bioconjugation or enzyme inhibition studies?
- Methodology : Perform molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., serine hydrolases). Parameterize the boronic acid’s Lewis acidity using QM/MM simulations (ORCA/Amber). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants (Kd) .
Contradiction Analysis and Troubleshooting
Q. Why do conflicting reports exist regarding this compound’s solubility in aqueous solutions?
- Resolution : The benzyloxy group confers hydrophobicity, but pH-dependent boronate formation (B(OH)₃⁻) enhances water solubility above pH 8.5. Use buffered solutions (e.g., PBS at pH 9.0) for biological assays. Conflicting data may arise from unaccounted ionic strength or temperature variations .
Q. How to address inconsistent yields in multi-step syntheses involving this boronic acid?
- Troubleshooting :
- Step 1 : Ensure rigorous exclusion of oxygen (Schlenk line) during Pd-catalyzed steps to prevent catalyst deactivation.
- Step 2 : Protect the boronic acid with pinacol ester (if intermediates are unstable) and deprotect before cross-coupling.
- Step 3 : Use scavengers (e.g., QuadraSil MP) to remove residual Pd in final products .
Safety and Handling
Q. What precautions are critical when handling this compound under acidic or basic conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
